molecular formula C15H21BClNO3 B15232439 N-(5-Chloro-4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

N-(5-Chloro-4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

Cat. No.: B15232439
M. Wt: 309.6 g/mol
InChI Key: MFKGIRDXDMPJEJ-UHFFFAOYSA-N
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Description

N-(5-Chloro-4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide: is a boronic acid derivative. This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. It is a valuable intermediate in the pharmaceutical and chemical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Chloro-4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide typically involves a multi-step process. One common method includes the borylation of a suitable precursor using a palladium catalyst. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and bases such as potassium carbonate. The reaction is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The process is optimized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: N-(5-Chloro-4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of N-(5-Chloro-4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide involves its ability to form stable complexes with various metal catalysts. This property is crucial in facilitating carbon-carbon bond formation in Suzuki-Miyaura coupling reactions. The compound’s boronic acid moiety interacts with the palladium catalyst, enabling the transfer of the aryl or vinyl group to the halide substrate .

Comparison with Similar Compounds

Uniqueness: N-(5-Chloro-4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is unique due to its chloro and acetamide functional groups, which provide additional reactivity and versatility in synthetic applications. These functional groups allow for further modifications and derivatizations, making it a valuable intermediate in various chemical processes .

Properties

Molecular Formula

C15H21BClNO3

Molecular Weight

309.6 g/mol

IUPAC Name

N-[5-chloro-4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide

InChI

InChI=1S/C15H21BClNO3/c1-9-7-11(13(8-12(9)17)18-10(2)19)16-20-14(3,4)15(5,6)21-16/h7-8H,1-6H3,(H,18,19)

InChI Key

MFKGIRDXDMPJEJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2NC(=O)C)Cl)C

Origin of Product

United States

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